molecular formula C5H6N4O2 B182612 5-Nitropyridine-2,3-diamine CAS No. 3537-14-2

5-Nitropyridine-2,3-diamine

Cat. No.: B182612
CAS No.: 3537-14-2
M. Wt: 154.13 g/mol
InChI Key: JOQJNCSAEMIZOU-UHFFFAOYSA-N
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Description

5-Nitropyridine-2,3-diamine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position and two amino groups (-NH2) at the 2- and 3-positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2,3-diamine typically involves multi-step reactions. One common method includes the nitration of pyridine derivatives followed by amination. For instance, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine using iron and aqueous acidified ethanol . Another method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield 3-nitropyridine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalytic reduction and other advanced techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Further nitrated or oxidized pyridine derivatives.

    Reduction: 2,3,5-triaminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

5-Nitropyridine-2,3-diamine has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that compounds with nitropyridine structures often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains .
  • Anticancer Properties : The compound is being explored for its ability to interact with biological targets involved in cancer pathways. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role as an anticancer agent .

Agrochemicals

In the agrochemical sector, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its derivatives are designed to enhance biological activity against pests while minimizing environmental impact .

Material Science

The compound is also being utilized in the development of advanced materials:

  • Polymer Chemistry : this compound can act as a monomer for synthesizing polymers with specific properties. Research has focused on creating new materials that exhibit enhanced thermal stability and mechanical strength .

Synthesis of Novel Compounds

The versatility of this compound allows it to be a precursor for various chemical syntheses:

  • Imidazo[4,5-c]pyridines : It can be converted into imidazo[4,5-c]pyridines through multi-step reactions involving cyclization processes. These derivatives are known for their significant biological activities .
  • Functionalization Reactions : The presence of amino and nitro groups facilitates further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Synthesis of Imidazo[4,5-c]pyridines

In another research project, scientists synthesized imidazo[4,5-c]pyridines from this compound using a one-pot reaction method. The resulting compounds were screened for anticancer activity against various cancer cell lines. Some derivatives showed promising results with IC50 values in low micromolar ranges.

Mechanism of Action

The mechanism of action of 5-Nitropyridine-2,3-diamine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

    3-Nitropyridine: Similar in structure but with the nitro group at the 3-position.

    4-Nitropyridine: Nitro group at the 4-position.

    2,3-Diaminopyridine: Lacks the nitro group but has amino groups at the 2- and 3-positions.

Biological Activity

5-Nitropyridine-2,3-diamine (C5_5H6_6N4_4O2_2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2_2) and two amino groups (-NH2_2) attached to a pyridine ring. This unique arrangement contributes to its reactivity and biological properties. The compound exhibits significant potential in various fields, including pharmaceuticals and agrochemicals.

Target Interactions

Nitropyridines, including this compound, interact with various biological targets:

  • Enzymatic Interactions : The compound has been shown to interact with nitroreductases, enzymes that reduce nitro groups to amino groups, which is crucial for its activity in biochemical pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways by modulating the activity of transcription factors, affecting gene expression and cellular metabolism.

Biochemical Pathways

The synthesis of this compound involves reactions in both organic solvents and aqueous environments. Its biochemical properties allow it to play a significant role in various reactions, including:

  • Inhibition of adenosine deaminase, impacting purine metabolism.
  • Modulation of cell cycle genes and apoptosis pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Laboratory tests have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli..
Compound Bacterial Strain Inhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction .
Cell Line IC50 (µM)
HeLa25
MCF-730

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several nitropyridine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity : Research published by Johnson et al. (2024) explored the effects of this compound on breast cancer cell lines. The study reported that the compound induced apoptosis through caspase activation and altered expression levels of key oncogenes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitropyridine-2,3-diamine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves catalytic hydrogenation or chemical reduction of nitro precursors. For example, 3-amino-2-nitropyridine derivatives can be reduced using stannous chloride in hydrochloric acid or catalytic hydrogenation with palladium catalysts . Key factors affecting yield include:

  • Catalyst selection : Palladium on carbon (Pd/C) under hydrogen gas achieves higher selectivity compared to stannous chloride, which may require stringent pH control.
  • Temperature : Elevated temperatures (50–80°C) improve reaction rates but risk over-reduction.
  • Solvent system : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility of intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures derived from analogous nitroaromatic compounds include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitro compounds may release toxic fumes upon decomposition.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve amine and nitro group positions. For example, 1^1H NMR peaks for aromatic protons appear at δ 6.8–8.2 ppm, while NH2_2 groups show broad signals near δ 5.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (153.13 g/mol) and fragmentation patterns.
  • Melting point analysis : Reported ranges (e.g., 157–161°C for 3-nitro isomers) help verify purity, though discrepancies between studies require cross-validation via DSC .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated or over-reduced species?

Advanced strategies include:

  • Flow chemistry : Continuous hydrogenation reactors reduce residence time, suppressing side reactions.
  • In situ monitoring : UV-Vis or FTIR probes track nitro-group reduction kinetics, enabling real-time adjustments .
  • Computational modeling : Density Functional Theory (DFT) predicts intermediates’ stability, guiding solvent/catalyst selection. For example, solvation free energy calculations optimize proton transfer steps .

Q. How do structural modifications (e.g., halogenation) impact the reactivity of this compound in coordination chemistry?

Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the 5-position enhances ligand stability in metal complexes. For instance:

  • Coordination modes : The 2,3-diamine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}).
  • Electronic effects : Trifluoromethyl groups increase ligand acidity, favoring chelation in polar solvents .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points, spectral assignments)?

  • Interlaboratory validation : Collaborative studies using standardized protocols (e.g., ISO guidelines) reduce variability.
  • Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) clarifies ambiguous peak assignments in crowded spectra .
  • Thermogravimetric analysis (TGA) : Distinguishes melting points from decomposition temperatures, addressing discrepancies in literature .

Properties

IUPAC Name

5-nitropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJNCSAEMIZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392871
Record name 5-nitropyridine-2,3-diamine
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3537-14-2
Record name 5-Nitro-2,3-pyridinediamine
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Record name 5-nitropyridine-2,3-diamine
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Record name 5-nitropyridine-2,3-diamine
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Synthesis routes and methods

Procedure details

To a suspension of 61 (1.617 g, 8.79 mmol) in MeOH (75 mL) was added 20% aq. (NH4)2S (15 mL, 44 mmol) dropwise at room temperature with stirring. The resulting dark-red solution was stirred at room temperature for 0.5 h, then refluxed for 0.5 h, then cooled to room temperature. The resulting mixture was filtered. The filtrate was concentrated to about 30 mL and cooled in ice-water. The precipitate was filtered, washed with cooled EtOH (2×5 mL), and dried to give 1.092 g (80%) of 62 as a deep red powder, mp 260°-2° C.(dec) (Lit., 260° C., Chemical Abstracts 65:3826 (1966)). 1H NMR (DMSO-d6): 5.311 (s, 2H), 6.984 (s, 2H), 7.342(d, 1H, J=2.2), 8.171 (d, 1H, J=2.2).
Name
Quantity
1.617 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Nitropyridine-2,3-diamine
5-Nitropyridine-2,3-diamine
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5-Nitropyridine-2,3-diamine
5-Nitropyridine-2,3-diamine
5-Nitropyridine-2,3-diamine

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